molecular formula C15H11NO2 B13776185 N-(2-Methyl-1-naphthyl)maleimide CAS No. 70017-56-0

N-(2-Methyl-1-naphthyl)maleimide

Cat. No.: B13776185
CAS No.: 70017-56-0
M. Wt: 237.25 g/mol
InChI Key: MEZJQXVOMGUAMP-UHFFFAOYSA-N
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Description

1-(2-Methylnaphthyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of naphthyl-substituted pyrroles. This compound is characterized by the presence of a naphthyl group attached to a pyrrole ring, which is further substituted with a dione functionality. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylnaphthyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-methylnaphthalene with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of 1-(2-Methylnaphthyl)-1H-pyrrole-2,5-dione can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This method allows for efficient production with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylnaphthyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-Methylnaphthyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylnaphthyl)-1H-pyrrole-2,5-dione is unique due to its combination of a naphthyl group and a pyrrole ring with a dione functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

70017-56-0

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

1-(2-methylnaphthalen-1-yl)pyrrole-2,5-dione

InChI

InChI=1S/C15H11NO2/c1-10-6-7-11-4-2-3-5-12(11)15(10)16-13(17)8-9-14(16)18/h2-9H,1H3

InChI Key

MEZJQXVOMGUAMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)N3C(=O)C=CC3=O

Origin of Product

United States

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